molecular formula C13H25NO3 B2612027 Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate CAS No. 1999336-75-2

Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate

Cat. No.: B2612027
CAS No.: 1999336-75-2
M. Wt: 243.347
InChI Key: AOZFDISYGOOPMU-UHFFFAOYSA-N
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Description

Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate is an organic compound with a complex structure that includes a tert-butyl group, a dimethyl ketone, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4,4-dimethyl-3-oxopentyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often include rigorous purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction can produce an alcohol.

Scientific Research Applications

Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-ethylcarbamate
  • Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-propylcarbamate

Uniqueness

Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the dimethyl ketone moiety contributes to its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-12(2,3)10(15)8-9-14(7)11(16)17-13(4,5)6/h8-9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZFDISYGOOPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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